molecular formula C15H23N3O4 B177531 Pro-Pro-Pro CAS No. 19285-44-0

Pro-Pro-Pro

Cat. No.: B177531
CAS No.: 19285-44-0
M. Wt: 309.36 g/mol
InChI Key: SBVPYBFMIGDIDX-SRVKXCTJSA-N
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Description

Pro-Pro-Pro is a tripeptide composed of three proline amino acids linked together. Proline is a unique amino acid due to its cyclic structure, which imparts distinct conformational properties to peptides and proteins. The tripeptide this compound is of interest in various fields of research due to its structural characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-Pro-Pro can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the following steps:

    Attachment of the first proline: The first proline is attached to a solid resin support through its carboxyl group.

    Deprotection: The protecting group on the amino group of the first proline is removed.

    Coupling of the second proline: The second proline is coupled to the first proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Deprotection: The protecting group on the amino group of the second proline is removed.

    Coupling of the third proline: The third proline is coupled to the second proline using a similar coupling reagent.

    Cleavage and purification: The tripeptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale, cost, and purity requirements. Industrial production often employs automated peptide synthesizers to increase efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Pro-Pro-Pro can undergo various chemical reactions, including:

    Oxidation: The proline residues in this compound can be oxidized to form hydroxyproline, which is important in collagen stability.

    Reduction: Reduction reactions can be used to modify the peptide’s functional groups.

    Substitution: Substitution reactions can introduce different functional groups into the peptide, altering its properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used to introduce new functional groups.

Major Products Formed

    Hydroxyproline: Formed through oxidation of proline residues.

    Modified peptides: Resulting from substitution reactions that introduce new functional groups.

Scientific Research Applications

Pro-Pro-Pro has several scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and conformational properties.

    Biology: Investigated for its role in protein folding and stability.

    Medicine: Explored for potential therapeutic applications, such as in collagen-related disorders.

    Industry: Utilized in the development of biomaterials and peptide-based drugs.

Mechanism of Action

The mechanism of action of Pro-Pro-Pro involves its interaction with biological molecules and systems. The cyclic structure of proline residues imparts rigidity to the peptide, influencing its binding to receptors and enzymes. This compound can modulate protein-protein interactions and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pro-Pro-Gly: A tripeptide with glycine instead of the third proline, often studied for its role in collagen structure.

    Pro-Gly-Pro: Another tripeptide with glycine in the middle position, relevant in collagen stability.

Uniqueness of Pro-Pro-Pro

This compound is unique due to the presence of three consecutive proline residues, which confer distinct conformational properties. This tripeptide is particularly useful in studying the effects of proline-rich sequences on peptide and protein structure and function.

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c19-13(10-4-1-7-16-10)17-8-2-5-11(17)14(20)18-9-3-6-12(18)15(21)22/h10-12,16H,1-9H2,(H,21,22)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVPYBFMIGDIDX-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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